1-[4-(3-Azidopropoxy)-phenyl]-ethanone
Overview
Description
1-[4-(3-Azidopropoxy)-phenyl]-ethanone is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoremovable Protecting Group for Carboxylic Acids
1-[4-(3-Azidopropoxy)-phenyl]-ethanone and similar compounds have been studied for their potential as photoremovable protecting groups for carboxylic acids. The protecting group, HAPE, is utilized to shield various carboxylic acids. Upon photolysis, the protected compound releases the acid, demonstrating a practical application in synthesis processes where controlled release is essential (Atemnkeng et al., 2003).
Antimicrobial Activity
Various derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against different bacterial strains, making them valuable in pharmaceutical research focused on developing new antimicrobial agents (Dave et al., 2013), (Wanjari, 2020).
Synthesis of Azo Dyes and Electrochemical Characterization
Azo dyes synthesized from compounds like this compound have been studied for their electrochemical properties. These studies are significant for applications in dyeing processes and understanding the electrochemical behaviors of such compounds (Surucu et al., 2016).
Structural Chemistry and Anti-Inflammatory Activity
Compounds structurally related to this compound have been explored for their anti-inflammatory properties. These studies are crucial in the development of new pharmaceuticals and understanding the molecular basis of anti-inflammatory activity (Singh et al., 2020).
Synthesis and Characterization in Organic Chemistry
These compounds are also key subjects in organic chemistry for their synthesis and characterization, contributing to our understanding of chemical structures and reactions. This area of research aids in the development of new synthetic methods and materials (Hasan et al., 2019), (Mehton et al., 2009).
Properties
IUPAC Name |
1-[4-(3-azidopropoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-9(15)10-3-5-11(6-4-10)16-8-2-7-13-14-12/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKIRBNEWDFCHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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